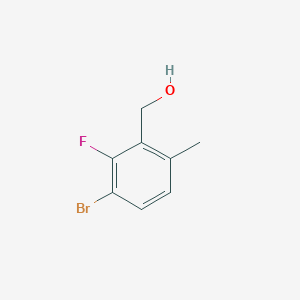![molecular formula C10H12N2O3 B13638787 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an amino group at the 5th position and a hydroxypropyl group at the 3rd position of the benzoxazole ring. It is a white to light yellow solid with a slight aromatic odor and is used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(2-hydroxyphenyl)glycine This intermediate is then cyclized under acidic conditions to yield the benzoxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with various molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and interact with biological receptors. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
6-Amino-1,3-benzoxazole: Similar structure but with the amino group at the 6th position.
2-(2-Hydroxyphenyl)benzoxazole: Lacks the amino group but has a hydroxy group at the 2nd position.
2-Substituted benzoxazole derivatives: Various derivatives with different substituents at the 2nd position.
Uniqueness
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is unique due to the specific positioning of the amino and hydroxypropyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
5-amino-3-(2-hydroxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)5-12-8-4-7(11)2-3-9(8)15-10(12)14/h2-4,6,13H,5,11H2,1H3 |
InChIキー |
JNMCWNYBKDENAU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=C(C=CC(=C2)N)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)




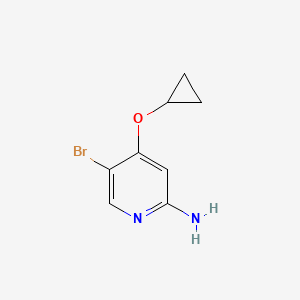
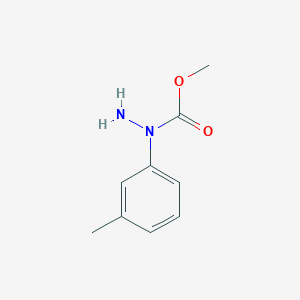
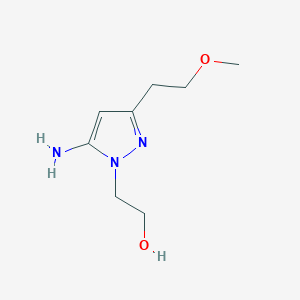
![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)
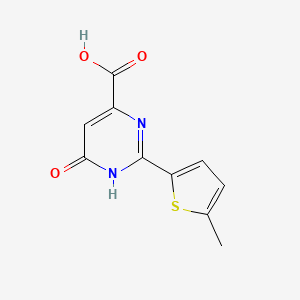
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
